Actinopyrone A Actinopyrone A Actinopyrone A is a sesquiterpenoid.
2-(10-Hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraen-1-yl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one is a natural product found in Streptomyces pactum with data available.
Brand Name: Vulcanchem
CAS No.: 88378-59-0
VCID: VC20747636
InChI: InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3
SMILES: CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O
Molecular Formula: C25H36O4
Molecular Weight: 400.5 g/mol

Actinopyrone A

CAS No.: 88378-59-0

VCID: VC20747636

Molecular Formula: C25H36O4

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Actinopyrone A - 88378-59-0

Description

Actinopyrone A is a naturally occurring compound classified as a gamma-pyrone, primarily isolated from Streptomyces species. It has garnered attention due to its potent biological activities, particularly against Helicobacter pylori, the bacterium responsible for peptic ulcer disease. The compound was first identified in the 1980s and has since been the subject of various studies focusing on its chemical properties and biological effects.

Molecular Formula and Weight

  • Molecular Formula: C25H36O4

  • Molecular Weight: 416.56 g/mol

Structural Characteristics

Actinopyrone A features a unique structure characterized by a gamma-pyrone ring fused with a complex side chain. This structural arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC25H36O4
Molecular Weight416.56 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Actinopyrone A exhibits remarkable antimicrobial properties, particularly against Helicobacter pylori. It demonstrates a minimum inhibitory concentration (MIC) of 0.0001 µg/ml, indicating its potency:

  • Target Pathogen: Helicobacter pylori

  • MIC: 0.0001 µg/ml

  • Selectivity: Over 10^6 fold selective against H. pylori compared to other bacteria.

Other Biological Effects

Originally identified for its coronary vasodilating activity, Actinopyrone A also shows weak activity against some Gram-positive bacteria and dermatophytes, though its primary significance lies in its anti-H. pylori effects.

Isolation and Characterization

Actinopyrone A was isolated from Streptomyces sp., with detailed characterization performed using spectroscopic techniques such as NMR and mass spectrometry. These analyses confirmed its structure and purity.

Potential Applications

Due to its potent anti-H. pylori activity, Actinopyrone A holds promise as a therapeutic agent for treating peptic ulcer disease and potentially other infections caused by this bacterium.

Recent Studies

Recent research has explored the biosynthesis of Actinopyrone derivatives, revealing insights into their structure-activity relationships and potential modifications to enhance efficacy against target pathogens .

CAS No. 88378-59-0
Product Name Actinopyrone A
Molecular Formula C25H36O4
Molecular Weight 400.5 g/mol
IUPAC Name 2-(10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl)-6-methoxy-3,5-dimethylpyran-4-one
Standard InChI InChI=1S/C25H36O4/c1-9-18(4)23(26)19(5)15-17(3)12-10-11-16(2)13-14-22-20(6)24(27)21(7)25(28-8)29-22/h9-10,12-13,15,19,23,26H,11,14H2,1-8H3
Standard InChIKey PFVSUJLJFXJPMF-UHFFFAOYSA-N
Isomeric SMILES C/C=C(\C)/C(C(C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(O1)OC)C)C)/C)O
SMILES CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O
Canonical SMILES CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(O1)OC)C)C)C)O
Appearance Colourless Oil
Synonyms actinopyrone A
Reference Gamma-Pyrone compounds with selective and potent anti-Helicobacter pylori activity. Taniguchi M., et al. , J. Antibiotics, 2000, 53, 844. Actinopyrones A, B and C, new physiologically active substances. I. Producing organism, fermentation, isolation and biological properties. Yano K., et al. , J. Antibiotics, 1986, 39, 32. Actinopyrones A, B and C, new physiologically active substances. II. Physico-chemical properties and chemical structures. Yano K., et al. , J. Antibiotics, 1986, 39, 38.
PubChem Compound 139866
Last Modified Sep 15 2023

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